molecular formula C9H11NO3 B1626437 L-Tyrosine-15N CAS No. 35693-13-1

L-Tyrosine-15N

Cat. No. B1626437
CAS RN: 35693-13-1
M. Wt: 182.18 g/mol
InChI Key: OUYCCCASQSFEME-DETAZLGJSA-N
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Description

L-Tyrosine-15N is a non-essential amino acid that is important for protein synthesis . It is used in research applications such as biomolecular NMR, metabolism, metabolomics, and proteomics . The isotope labeled counterparts of Tyrosine can be used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .


Synthesis Analysis

L-Tyrosine-15N is synthesized from phenylalanine . It is also the precursor of epinephrine, thyroid hormones, and melanin .


Molecular Structure Analysis

The molecular formula of L-Tyrosine-15N is HOC6H4CH2CH (*NH2)COOH . It has a molecular weight of 182.18 .


Chemical Reactions Analysis

L-Tyrosine-15N is used in the body to make the catecholamines dopamine (DA) and norepinephrine (NE), which can become depleted under stressful or cognitively challenging conditions .


Physical And Chemical Properties Analysis

L-Tyrosine-15N has a molecular weight of 182.18 . It is stored at room temperature away from light and moisture .

Scientific Research Applications

  • Nitration Studies and Nitric Oxide Synthase Activity :

    • The use of 15N-L-tyrosine is critical in studies involving nitration and nitric oxide synthase (NOS) activity. Shigenaga et al. (1997) utilized 15N-labeled 3-nitrotyrosine in their research, confirming the role of NOS in the nitration of protein-bound tyrosine (Shigenaga et al., 1997).
  • Biotechnological Production and Applications :

    • L-Tyrosine, including its 15N-labeled form, is a valuable precursor for various industrial and pharmaceutical applications. Lütke-Eversloh et al. (2007) discuss the biotechnological methods to produce L-tyrosine from biomass feedstocks, highlighting the environmental benefits and potential for carbon-free production (Lütke-Eversloh et al., 2007).
  • Study of Plant Metabolism :

    • In plants, L-tyrosine serves as a precursor to many specialized metabolites with various physiological roles. Schenck and Maeda (2018) provide insights into the biosynthesis and catabolic pathways of L-tyrosine in plants (Schenck & Maeda, 2018).
  • Preparation and Utilization of Stable Isotopes :

    • Ming-ming (2009) conducted a study on the preparation of 15N-L-tyrosine using a chemical-enzymatic method, demonstrating its potential for high-abundance applications (Ming-ming, 2009).
  • Tyrosine Derivatives and Industrial Applications :

    • Chávez-Béjar et al. (2012) reviewed the metabolic pathways for synthesizing L-tyrosine and strategies to develop microbial strains for its overproduction, highlighting its industrial significance (Chávez-Béjar et al., 2012).
  • Molecular Analysis and Biosynthetic Studies :

    • Kahana and Lapidot (1985) described the preparation of L-[15N]tyrosine for molecular analyses, emphasizing its utility in biosynthetic studies (Kahana & Lapidot, 1985).

Safety And Hazards

L-Tyrosine-15N is generally considered to be low toxic, but it still needs to be handled with caution . During processing, laboratory safety regulations should be observed and direct contact with skin and eyes should be avoided . In case of accidental exposure or ingestion, medical help should be sought immediately .

Future Directions

While L-Tyrosine benefits may help with stress and depression, more research is needed to fully understand the role the amino acid plays in our bodies . It has been shown to alleviate reduced memory under stressful conditions . It is worthy of further study .

properties

IUPAC Name

2-(15N)azanyl-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(C(=O)O)[15NH2])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480570
Record name DL-Tyrosine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Tyrosine-15N

CAS RN

35693-13-1
Record name DL-Tyrosine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35693-13-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
W Skawinski, J Flisak, AC Chung… - Journal of Labelled …, 1990 - Wiley Online Library
15 N labeled tetranitromethane, C( 15 NO 2 ) 4 , was prepared from anhydrous nitric acid and acetic anhydride. A procedure for the preparation of the nitric acid from Na 15 NO 3 is …
A Strauss, F Bitsch, B Cutting, G Fendrich… - Journal of biomolecular …, 2003 - Springer
Culture conditions for successful amino–acid-type selective isotope labeling of proteins expressed in Baculovirus-infected insect cells are described. The method was applied to the …
Number of citations: 92 link.springer.com
GW Becker - Briefings in Functional Genomics and Proteomics, 2008 - academic.oup.com
Straightforward methods for the introduction of stable isotopes into proteins with subsequent isolation and purification of the proteins will greatly aid the field of quantitative proteomics. …
Number of citations: 61 academic.oup.com
GP Subedi, AW Barb - Structure, 2015 - cell.com
Asparagine(N)297-linked glycosylation of immunoglobulin G (IgG) Fc is required for binding to FcγRIIa, IIb, and IIIa, although it is unclear how it contributes. We found the quaternary …
Number of citations: 173 www.cell.com
TA Cross - Stable Isotopes for Biomolecular NMR - chemie-brunschwig.ch
High fields bring added sensitivity and spectral dispersion for NMR, but the influence of high fields is much greater for quadrupolar nuclei than for our commonly studied spin ½ nuclei. 1 …
Number of citations: 2 www.chemie-brunschwig.ch
F Al-Muhaysh - 2021 - search.proquest.com
Metabolomics is a large scale study of all metabolites which are small molecules that are contained within cells, biofluid, tissues and organisms (1). Much progress in metabolomics has …
Number of citations: 2 search.proquest.com
K Range - 2005 - search.proquest.com
In this work density functional calculations and continuum solvation methods are applied to various biomolecular systems spanning a wide range of sizes. Gas phase calculations at the …
Number of citations: 3 search.proquest.com
D Basting - core.ac.uk
Antibiotic resistance of pathogenic bacteria is a major worldwide problem. For example, Mycobacterium tuberculosis is one of the leading causes for mortality and responsible for the …
Number of citations: 0 core.ac.uk
E Häusler - 2020 - mediatum.ub.tum.de
In this thesis, NMR structural and biochemical studies were conducted with the β-barrel membrane proteins OEP21, a chloroplast outer envelope protein, and hVDAC1, a mitochondrial …
Number of citations: 1 mediatum.ub.tum.de
HS Atreya - Stable Isotopes for Biomolecular NMR - chemie-brunschwig.ch
The cells will generally utilize the supplemented amino acids for protein synthesis prior to undergoing the de novo synthesis of the target amino acids. Please see page 28 for a …
Number of citations: 3 www.chemie-brunschwig.ch

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